Cas no 1555230-31-3 (2-(3-Aminobutyl)-4-bromo-6-methoxyphenol)
2-(3-Aminobutyl)-4-bromo-6-methoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 1555230-31-3
- 2-(3-aminobutyl)-4-bromo-6-methoxyphenol
- EN300-1934424
- 2-(3-Aminobutyl)-4-bromo-6-methoxyphenol
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- Inchi: 1S/C11H16BrNO2/c1-7(13)3-4-8-5-9(12)6-10(15-2)11(8)14/h5-7,14H,3-4,13H2,1-2H3
- InChI Key: CAJPOHVAEVJLFQ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)CCC(C)N)O)OC
Computed Properties
- Exact Mass: 273.03644g/mol
- Monoisotopic Mass: 273.03644g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 55.5Ų
2-(3-Aminobutyl)-4-bromo-6-methoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1934424-1g |
2-(3-aminobutyl)-4-bromo-6-methoxyphenol |
1555230-31-3 | 1g |
$1343.0 | 2023-09-17 | ||
| Enamine | EN300-1934424-5g |
2-(3-aminobutyl)-4-bromo-6-methoxyphenol |
1555230-31-3 | 5g |
$3894.0 | 2023-09-17 | ||
| Enamine | EN300-1934424-10g |
2-(3-aminobutyl)-4-bromo-6-methoxyphenol |
1555230-31-3 | 10g |
$5774.0 | 2023-09-17 | ||
| Enamine | EN300-1934424-0.05g |
2-(3-aminobutyl)-4-bromo-6-methoxyphenol |
1555230-31-3 | 0.05g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1934424-0.1g |
2-(3-aminobutyl)-4-bromo-6-methoxyphenol |
1555230-31-3 | 0.1g |
$1183.0 | 2023-09-17 | ||
| Enamine | EN300-1934424-0.25g |
2-(3-aminobutyl)-4-bromo-6-methoxyphenol |
1555230-31-3 | 0.25g |
$1235.0 | 2023-09-17 | ||
| Enamine | EN300-1934424-0.5g |
2-(3-aminobutyl)-4-bromo-6-methoxyphenol |
1555230-31-3 | 0.5g |
$1289.0 | 2023-09-17 | ||
| Enamine | EN300-1934424-1.0g |
2-(3-aminobutyl)-4-bromo-6-methoxyphenol |
1555230-31-3 | 1g |
$1343.0 | 2023-05-31 | ||
| Enamine | EN300-1934424-2.5g |
2-(3-aminobutyl)-4-bromo-6-methoxyphenol |
1555230-31-3 | 2.5g |
$2631.0 | 2023-09-17 | ||
| Enamine | EN300-1934424-5.0g |
2-(3-aminobutyl)-4-bromo-6-methoxyphenol |
1555230-31-3 | 5g |
$3894.0 | 2023-05-31 |
2-(3-Aminobutyl)-4-bromo-6-methoxyphenol Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 2-(3-Aminobutyl)-4-bromo-6-methoxyphenol
Introduction to 2-(3-Aminobutyl)-4-bromo-6-methoxyphenol (CAS No. 1555230-31-3) and Its Emerging Applications in Chemical Biology
The compound 2-(3-Aminobutyl)-4-bromo-6-methoxyphenol (CAS No. 1555230-31-3) represents a significant advancement in the realm of chemical biology, where its unique structural and functional attributes have garnered considerable attention from researchers worldwide. As a derivative of phenol, this molecule incorporates both bromo and methoxy substituents, which enhance its reactivity and potential utility in various biochemical pathways. The presence of a 3-aminobutyl side chain further extends its versatility, making it a valuable scaffold for drug discovery and molecular probes.
Recent studies have highlighted the compound's role in the development of novel therapeutic agents. Its aromatic core, modified by electron-withdrawing and donating groups, allows for selective interactions with biological targets. Specifically, the bromo group at the 4-position facilitates electrophilic aromatic substitution reactions, enabling the introduction of diverse functional moieties for tailored applications. Meanwhile, the methoxy group at the 6-position contributes to stability while maintaining solubility in both aqueous and organic solvents, broadening its applicability in synthetic chemistry.
In the context of medicinal chemistry, 2-(3-Aminobutyl)-4-bromo-6-methoxyphenol has been explored as a precursor for small-molecule inhibitors targeting kinases and other enzymes implicated in cancer progression. The aminobutyl moiety serves as a linker, allowing for conjugation with other pharmacophores to enhance binding affinity. Preliminary computational studies suggest that this compound exhibits favorable interactions with ATP-binding pockets of protein kinases, making it a promising candidate for further optimization.
Moreover, the compound's potential as an imaging agent has not gone unnoticed. Researchers have leveraged its photophysical properties to develop fluorescent probes for cellular imaging. The bromo and methoxy groups contribute to its stability under various conditions, while the aminobutyl chain can be functionalized to target specific cellular compartments. This dual functionality makes it an attractive candidate for high-throughput screening assays aimed at identifying novel biomarkers.
Advances in synthetic methodologies have further expanded the utility of 2-(3-Aminobutyl)-4-bromo-6-methoxyphenol. Modern techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient derivatization of this scaffold, allowing chemists to rapidly generate libraries of analogs with distinct biological activities. These libraries are instrumental in fragment-based drug design approaches, where high-throughput screening is used to identify lead compounds capable of modulating target proteins.
The compound's structural features also make it a valuable tool in mechanistic studies. By incorporating isotopic labels or reactive groups at specific positions, researchers can investigate reaction pathways and metabolic fates with high precision. Such insights are crucial for understanding how small molecules interact with biological systems and for designing more effective therapeutics.
Emerging applications in nanotechnology have also capitalized on the properties of 2-(3-Aminobutyl)-4-bromo-6-methoxyphenol. Its ability to self-assemble into supramolecular structures has been exploited to create nanocarriers for drug delivery systems. These carriers can enhance bioavailability and targeted delivery of payloads to diseased tissues, representing a significant step forward in personalized medicine.
The compound's role in material science is equally noteworthy. Its aromatic structure and functional groups make it suitable for incorporation into polymers and coatings that exhibit enhanced mechanical strength or biodegradability. Such materials are increasingly relevant in industries ranging from aerospace to biomedicine, where performance under extreme conditions is paramount.
Environmental applications are another frontier where 2-(3-Aminobutyl)-4-bromo-6-methoxyphenol shows promise. Researchers are investigating its potential as a catalyst or intermediate in green chemistry processes that minimize waste and energy consumption. By optimizing synthetic routes to maximize atom economy, scientists aim to develop sustainable methodologies that align with global efforts toward environmental stewardship.
The future directions for this compound are vast and interdisciplinary. As our understanding of biological systems continues to evolve, so too will the applications of 2-(3-Aminobutyl)-4-bromo-6-methoxyphenol (CAS No. 1555230-31-3). Collaborative efforts between chemists, biologists, and engineers will be essential in unlocking its full potential across multiple domains of science and technology.
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